molecular formula C7H9NO2 B1347466 5-(Dimethylamino)furan-2-carbaldehyde CAS No. 3680-93-1

5-(Dimethylamino)furan-2-carbaldehyde

Cat. No. B1347466
CAS RN: 3680-93-1
M. Wt: 139.15 g/mol
InChI Key: ZLQGITSKRNWIOT-UHFFFAOYSA-N
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Description

5-(Dimethylamino)furan-2-carbaldehyde is a chemical compound that is derived from furan-2-carbaldehyde, a heteroaromatic aldehyde. It is characterized by the presence of a dimethylamino group attached to the 5-position of the furan ring. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of more complex molecules.

Synthesis Analysis

The synthesis of derivatives related to 5-(Dimethylamino)furan-2-carbaldehyde can be achieved through the protection of heteroaromatic aldehydes as imidazolidine derivatives. For instance, furan-2-carboxaldehydes can be transformed into N, N'-dimethylimidazolidines without the need for acid catalysis . This method provides a pathway to protect the aldehyde group and allows for further functionalization at other positions on the furan ring. Although the paper does not directly discuss the synthesis of 5-(Dimethylamino)furan-2-carbaldehyde, the methodology could be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 5-(Dimethylamino)furan-2-carbaldehyde would consist of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The dimethylamino group would be expected to influence the electronic properties of the furan ring due to its electron-donating nature, potentially affecting the reactivity of the aldehyde group at the 2-position.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 5-(Dimethylamino)furan-2-carbaldehyde, the protection of furan-2-carboxaldehydes as imidazolidine derivatives suggests that the aldehyde group can be selectively protected to enable further chemical transformations . Additionally, the production of acid chloride derivatives from precursor aldehydes, as described in the first paper, indicates that aldehydes related to furan can be converted into reactive intermediates for further chemical synthesis .

Physical and Chemical Properties Analysis

Scientific Research Applications

Organic Synthesis

  • Summary of Application : “5-(Dimethylamino)furan-2-carbaldehyde” is used in the synthesis of various organic compounds . It plays an indispensable role in many synthetic pathways, for instance, in the synthesis of pharmaceuticals, dyes, or polymeric materials .
  • Methods of Application : The compound is synthesized in one step using adapted Vilsmeier conditions . The product is characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .
  • Results or Outcomes : The synthesis of the title compound was achieved in quantitative yield .

Green Chemistry

  • Summary of Application : Furfural, from which “5-(Dimethylamino)furan-2-carbaldehyde” can be derived, is an important starting material for a large number of reactions . It has attracted reasonable interest in terms of green chemistry .
  • Methods of Application : Furfural can be obtained from renewable resources . The present perspective offers a brief look at the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass .
  • Results or Outcomes : The switch from traditional resources such as crude oil to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

Chemical Properties

  • Summary of Application : “5-(Dimethylamino)furan-2-carbaldehyde” is a chemical compound with the molecular formula C7H9NO2 . It is used in various chemical reactions due to its unique structure .
  • Methods of Application : The compound can be stored at -20°C, sealed storage, away from moisture .
  • Results or Outcomes : The compound is available for purchase from various chemical suppliers .

Furan Platform Chemicals

  • Summary of Application : Furan platform chemicals, from which “5-(Dimethylamino)furan-2-carbaldehyde” can be derived, have a wide range of applications . They can be used to synthesize a variety of compounds .
  • Methods of Application : Furan platform chemicals can be obtained from biomass . They are used in the synthesis of chiral furans .
  • Results or Outcomes : The switch from traditional resources such as crude oil to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

Chemical Properties

  • Summary of Application : “5-(Dimethylamino)furan-2-carbaldehyde” is a chemical compound with the molecular formula C7H9NO2 . It is used in various chemical reactions due to its unique structure .
  • Methods of Application : The compound can be stored at -20°C, sealed storage, away from moisture .
  • Results or Outcomes : The compound is available for purchase from various chemical suppliers .

Furan Platform Chemicals

  • Summary of Application : Furan platform chemicals, from which “5-(Dimethylamino)furan-2-carbaldehyde” can be derived, have a wide range of applications . They can be used to synthesize a variety of compounds .
  • Methods of Application : Furan platform chemicals can be obtained from biomass . They are used in the synthesis of chiral furans .
  • Results or Outcomes : The switch from traditional resources such as crude oil to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

Safety And Hazards

Specific safety and hazard information for 5-(Dimethylamino)furan-2-carbaldehyde is not available in the search results. However, as with all chemicals, appropriate safety measures should be taken when handling this compound to avoid exposure.


Future Directions

The future directions for research and applications involving 5-(Dimethylamino)furan-2-carbaldehyde are not specified in the search results. Given its unique structure, the compound may have potential uses in various fields such as organic synthesis and medicinal chemistry.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.


properties

IUPAC Name

5-(dimethylamino)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-8(2)7-4-3-6(5-9)10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQGITSKRNWIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355472
Record name 5-(dimethylamino)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)furan-2-carbaldehyde

CAS RN

3680-93-1
Record name 5-(dimethylamino)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Watanabe, M Ono, K Matsumura… - Molecular …, 2013 - journals.sagepub.com
The formation of β-amyloid (Aβ) plaques is a critical neurodegenerative change in Alzheimer disease (AD). We designed and synthesized novel boron dipyrromethane (BODIPY)-based …
Number of citations: 72 journals.sagepub.com
JM Khaled, NS Alharbi, RA Mothana, S Kadaikunnan… - Journal of Fungi, 2021 - mdpi.com
The edible fruiting bodies of desert truffles are seasonally collected and consumed in many regions of the world. Although they are very expensive, they are bought and sold as a result …
Number of citations: 9 www.mdpi.com
ZF Zhang, XY Zhou, QZ Ma - Key Engineering Materials, 2011 - Trans Tech Publ
The extractives of bamboo leaves were extracted and determined by Py-GC-MS. And the main constituents of extractives were tritriacontane(4.84%), 9-octadecyne(4.19%), ethyl alcohol(…
Number of citations: 1 www.scientific.net
ZF Zhang, XY Zhou - Advanced Materials Research, 2011 - Trans Tech Publ
Manglietia glauca leavies has a strong bactericidal Manglietia health capacity. However Manglietia glauca leavies are still underutilized and hence wasted. In order to better utilize …
Number of citations: 15 www.scientific.net

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